2-Chloro-6,7-dimethoxy-4-phenylquinazoline
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Overview
Description
2-Chloro-6,7-dimethoxy-4-phenylquinazoline is a heterocyclic compound with significant interest in the fields of medicinal chemistry and organic synthesis. This compound is part of the quinazoline family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6,7-dimethoxy-4-phenylquinazoline typically involves multiple steps. One common method includes the nitrification of 3,4-dimethoxyaniline, followed by a series of reactions involving triphosgene and cyanamide to form the quinazoline core . The final step involves chlorination to introduce the chlorine atom at the 2-position .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6,7-dimethoxy-4-phenylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents vary.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus pentachloride for chlorination and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups at the 2-position .
Scientific Research Applications
2-Chloro-6,7-dimethoxy-4-phenylquinazoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Biological Studies: The compound is studied for its biological activities, such as enzyme inhibition and receptor binding.
Industrial Applications: It is used in the synthesis of various fine chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-Chloro-6,7-dimethoxy-4-phenylquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects . The exact pathways and targets depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-6,7-dimethoxyquinazoline
- 2-Chloro-4,6,7-trimethoxyquinazoline
- 2-Chloro-6,7-dimethoxy-4(3H)-quinazolinone
Uniqueness
2-Chloro-6,7-dimethoxy-4-phenylquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .
Properties
CAS No. |
5185-57-9 |
---|---|
Molecular Formula |
C16H13ClN2O2 |
Molecular Weight |
300.74 g/mol |
IUPAC Name |
2-chloro-6,7-dimethoxy-4-phenylquinazoline |
InChI |
InChI=1S/C16H13ClN2O2/c1-20-13-8-11-12(9-14(13)21-2)18-16(17)19-15(11)10-6-4-3-5-7-10/h3-9H,1-2H3 |
InChI Key |
DPXABKMDRCJVIV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)Cl)C3=CC=CC=C3)OC |
Origin of Product |
United States |
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